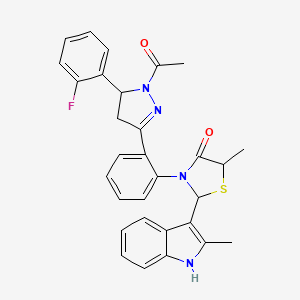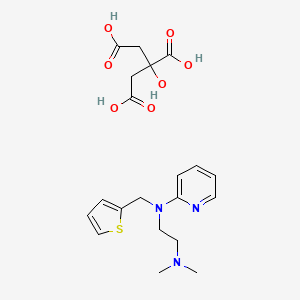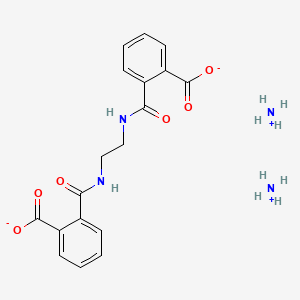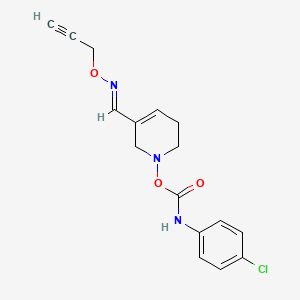
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)- is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring, a chlorophenyl group, and an oxime functional group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)- typically involves multiple steps:
Formation of 3-Pyridinecarboxaldehyde: This can be achieved through the oxidation of 3-picoline using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 1,2,5,6-Tetrahydropyridine Derivative: The 3-pyridinecarboxaldehyde is then subjected to hydrogenation under high pressure in the presence of a catalyst like palladium on carbon to form the tetrahydropyridine derivative.
Introduction of the Chlorophenyl Group: The tetrahydropyridine derivative is reacted with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.
Formation of the Oxime: The final step involves the reaction of the intermediate with hydroxylamine hydrochloride and propargyl bromide to form the oxime group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Nitrile Oxides: From oxidation of the oxime group.
Amines: From reduction of the oxime group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: Due to its structural features, it can be used in the design of biological probes for studying enzyme activities.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxaldehyde Derivatives: Compounds with similar pyridine and aldehyde functionalities.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group.
Oxime Derivatives: Compounds with oxime functional groups.
Uniqueness
The combination of the pyridine ring, chlorophenyl group, and oxime functionality in 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, O-2-propynyloxime, (E)- makes it unique, offering a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
145071-63-2 |
|---|---|
Formule moléculaire |
C16H16ClN3O3 |
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
[5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H16ClN3O3/c1-2-10-22-18-11-13-4-3-9-20(12-13)23-16(21)19-15-7-5-14(17)6-8-15/h1,4-8,11H,3,9-10,12H2,(H,19,21)/b18-11+ |
Clé InChI |
VWFLYEBUYPPRGE-WOJGMQOQSA-N |
SMILES isomérique |
C#CCO/N=C/C1=CCCN(C1)OC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C#CCON=CC1=CCCN(C1)OC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


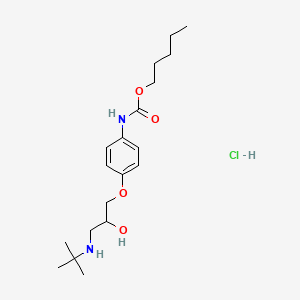
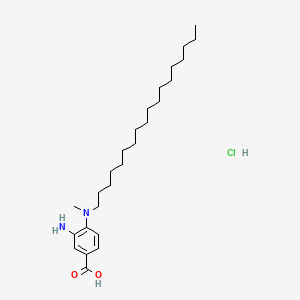
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
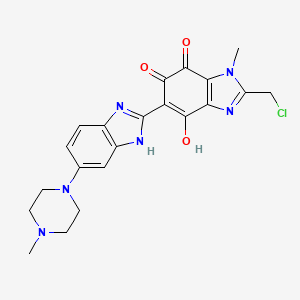
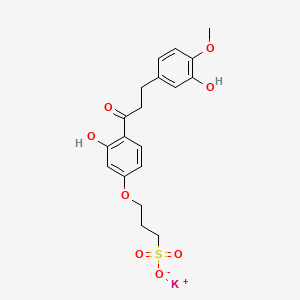
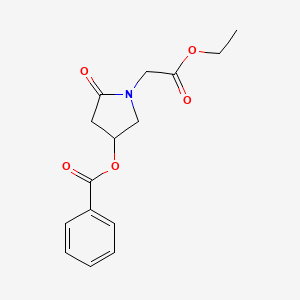

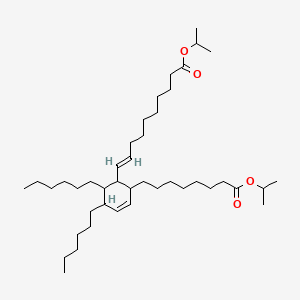

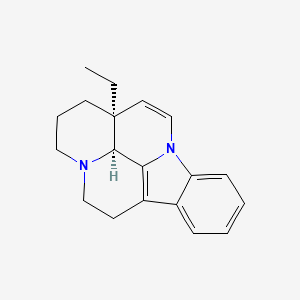
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
